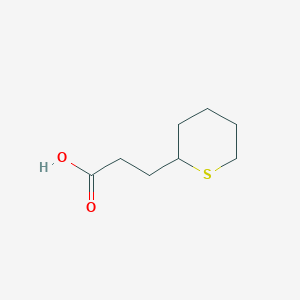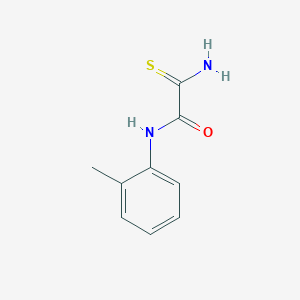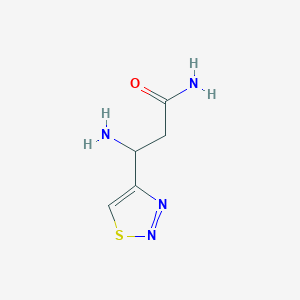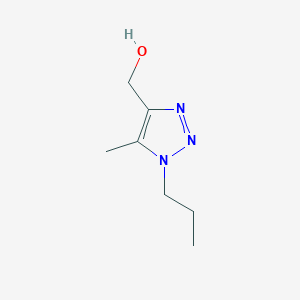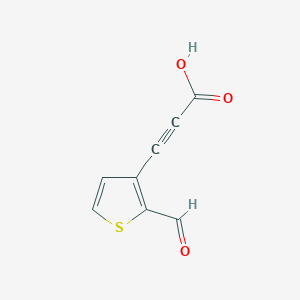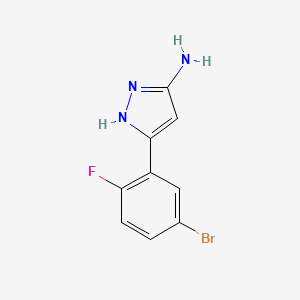![molecular formula C10H15N3OS B13302273 N-{2-[(1,3-thiazol-5-ylmethyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13302273.png)
N-{2-[(1,3-thiazol-5-ylmethyl)amino]ethyl}cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It contains a cyclopropane ring and a thiazole moiety, making it an interesting hybrid structure.
N-{2-[(1,3-thiazol-5-ylmethyl)amino]ethyl}cyclopropanecarboxamide: is a chemical compound with the molecular formula C10H15N3OS and a molecular weight of 225.31 g/mol .
Preparation Methods
Synthetic Routes: The synthetic routes for this compound are not widely documented. it can be prepared through organic synthesis by introducing the thiazole group onto the cyclopropane scaffold.
Reaction Conditions: Specific reaction conditions may vary, but typical steps involve cyclization reactions and amine coupling.
Industrial Production: Information on industrial-scale production methods is limited.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Reagents such as oxidants (e.g., peroxides), reducing agents (e.g., hydrides), and nucleophiles (e.g., amines) may be employed.
Major Products: The products formed depend on the specific reaction conditions. Further research is needed to determine the exact outcomes.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate due to its unique structure.
Biological Studies: Explore its interactions with biological targets (e.g., enzymes, receptors).
Industry: Assess its use in materials science or other applications.
Mechanism of Action
- The compound’s mechanism of action remains speculative. It could modulate specific pathways or protein targets, but detailed studies are lacking.
Comparison with Similar Compounds
- Highlight its unique features and potential advantages.
Thiazole Derivatives: Compare it with other thiazole-containing compounds (e.g., Dabrafenib, dasatinib, patellamide A, ixabepilone, and epothilone ).
Properties
Molecular Formula |
C10H15N3OS |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
N-[2-(1,3-thiazol-5-ylmethylamino)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C10H15N3OS/c14-10(8-1-2-8)13-4-3-11-5-9-6-12-7-15-9/h6-8,11H,1-5H2,(H,13,14) |
InChI Key |
RBCBNSPUQXAALT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCCNCC2=CN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


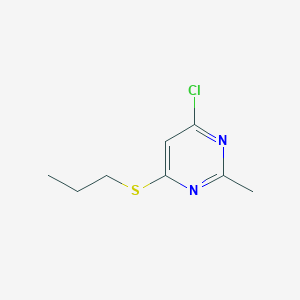
![3-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile](/img/structure/B13302195.png)
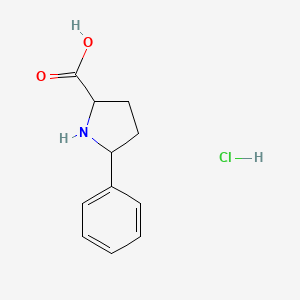
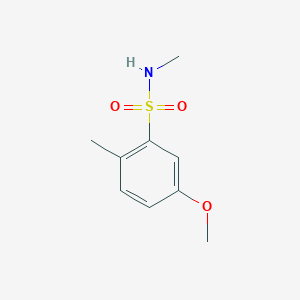
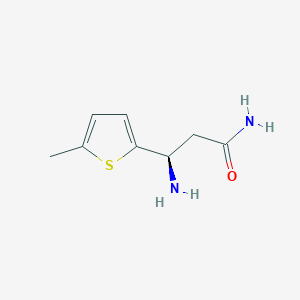
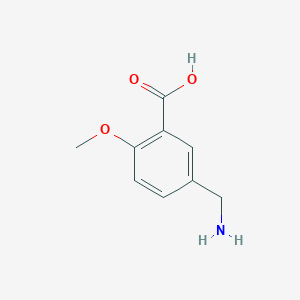
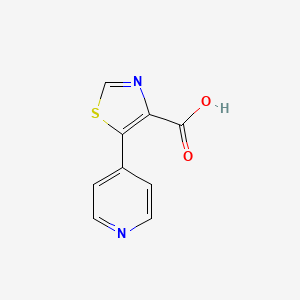
![4-(3-Methylbutan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13302255.png)
